3-Methyl-4-(pyridazin-3-yloxy)aniline
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Overview
Description
3-Methyl-4-(pyridazin-3-yloxy)aniline is a chemical compound that belongs to the class of aniline derivatives It features a pyridazine ring attached to an aniline moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a variety of methods, including the reaction of hydrazine with diketones or the cyclization of appropriate precursors.
Attachment of the Pyridazine Ring to Aniline: The pyridazine ring is then attached to the aniline moiety through an ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(pyridazin-3-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-4-(pyridazin-3-yloxy)aniline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pyridazin-3-yloxy)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridazin-3-yloxy)aniline: Lacks the methyl group at the 3-position.
3-Methyl-4-(pyrimidin-3-yloxy)aniline: Contains a pyrimidine ring instead of a pyridazine ring.
Uniqueness
3-Methyl-4-(pyridazin-3-yloxy)aniline is unique due to the presence of both a methyl group and a pyridazine ring, which can influence its chemical reactivity and biological activity. This combination of structural features can result in distinct pharmacological properties and applications .
Properties
CAS No. |
871020-44-9 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-methyl-4-pyridazin-3-yloxyaniline |
InChI |
InChI=1S/C11H11N3O/c1-8-7-9(12)4-5-10(8)15-11-3-2-6-13-14-11/h2-7H,12H2,1H3 |
InChI Key |
HIPWONLNEDIBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=NN=CC=C2 |
Origin of Product |
United States |
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